molecular formula C21H21F3N2O2 B4773883 (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

Cat. No.: B4773883
M. Wt: 390.4 g/mol
InChI Key: SFCFWSGLMSEHIW-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of difluoromethoxy and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Derivative: The reaction between 4-fluorobenzyl chloride and piperazine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The piperazine derivative is then coupled with 4-(difluoromethoxy)benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated groups make it useful in imaging studies using techniques such as positron emission tomography (PET).

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
  • (Z)-3-[4-(METHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
  • (Z)-3-[4-(CHLOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

Uniqueness

The presence of the difluoromethoxy group in (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE distinguishes it from similar compounds. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c22-18-6-1-17(2-7-18)15-25-11-13-26(14-12-25)20(27)10-5-16-3-8-19(9-4-16)28-21(23)24/h1-10,21H,11-15H2/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCFWSGLMSEHIW-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE

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